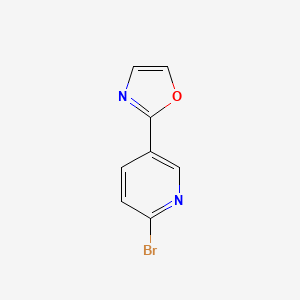

2-(6-Bromopyridin-3-YL)oxazole

Description

Significance of Heterocyclic Scaffolds in Modern Organic Chemistry and Medicinal Chemistry

Heterocyclic compounds are a fundamental class of organic molecules that feature a ring structure containing at least one atom other than carbon within the ring. mdpi.com These scaffolds, most commonly incorporating nitrogen, oxygen, or sulfur, are of paramount importance in medicinal chemistry, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocycle. nih.gov Their prevalence stems from their ability to serve as "privileged structures," molecular frameworks that can interact with a variety of biological targets. nih.govsigmaaldrich.com The incorporation of heteroatoms allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov

The advancement of synthetic methodologies, including metal-catalyzed cross-coupling reactions, has significantly expanded the accessibility and diversity of functionalized heterocycles, thereby enriching the chemical space available for drug discovery. nih.gov Many heterocyclic compounds found in nature have served as lead structures for the development of new therapeutic agents. nih.govopenmedicinalchemistryjournal.com Their structural diversity and inherent biological activities make them indispensable tools for medicinal chemists in the design and synthesis of novel drugs for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. openmedicinalchemistryjournal.comrroij.com

Overview of Oxazole (B20620) Ring System Chemistry

The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. numberanalytics.comnih.gov This structural motif is a key component in a variety of pharmacologically active molecules. numberanalytics.comtandfonline.com

The oxazole ring is a planar, unsaturated system. numberanalytics.com It is considered aromatic, as it possesses a delocalized π-electron system that fulfills Hückel's rule (4n+2 π electrons). numberanalytics.comvaia.com However, its aromaticity is considered to be less pronounced than that of its sulfur-containing analog, thiazole. wikipedia.orgacs.org The presence of the highly electronegative oxygen atom leads to a less effective delocalization of the π-electrons. tandfonline.com The atoms within the ring are sp2 hybridized, and the unhybridized p-orbitals overlap to form the aromatic system. tandfonline.com Oxazole is a weak base, with a pKa of approximately 0.8 for its conjugate acid. numberanalytics.comwikipedia.org

The reactivity of the oxazole ring is influenced by its electronic structure. numberanalytics.com It is susceptible to attack by both electrophiles and nucleophiles. numberanalytics.com

Electrophilic Substitution: Electrophilic aromatic substitution reactions on the oxazole ring typically occur at the C5 position, which is the most electron-rich carbon. wikipedia.orgacs.org However, these reactions often require the presence of activating groups on the ring. wikipedia.org

Nucleophilic Substitution: Nucleophilic attack preferentially occurs at the C2 position, which is electron-deficient. wikipedia.orgcutm.ac.in This is a common pathway for the functionalization of the oxazole ring. cutm.ac.in

Cycloaddition Reactions: Oxazoles can participate in Diels-Alder reactions, acting as dienes. wikipedia.org This reactivity has been utilized in the synthesis of pyridines, including precursors to vitamin B6. wikipedia.org

Deprotonation: The proton at the C2 position is the most acidic and can be removed by a strong base. wikipedia.orgslideshare.net This can lead to ring-opening to form an isonitrile enolate, which can be trapped by electrophiles. wikipedia.org

Overview of Pyridine (B92270) Ring System Chemistry

Pyridine is a six-membered heterocyclic aromatic compound that is structurally related to benzene, with one methine group replaced by a nitrogen atom. wikipedia.orgalgoreducation.com This substitution has a profound impact on the ring's properties and reactivity. wikipedia.org

The pyridine molecule is planar and possesses a conjugated system of six π-electrons, fulfilling the Hückel criteria for aromaticity. wikipedia.org All the ring atoms are sp2 hybridized. wikipedia.orglibretexts.org The nitrogen atom's lone pair of electrons resides in an sp2 orbital in the plane of the ring and does not participate in the aromatic system. wikipedia.orglibretexts.org This makes the lone pair available for protonation, rendering pyridine a weak base with a pKa of 5.25 for its conjugate acid. wikipedia.orgalgoreducation.com

The electronegative nitrogen atom exerts a strong inductive effect, leading to an uneven distribution of electron density in the ring. wikipedia.org This results in an electron-deficient character for the pyridine ring compared to benzene, which influences its reactivity. wikipedia.orgalgoreducation.com The C-N bond lengths in pyridine are shorter than the C-C bonds, reflecting the electron-withdrawing nature of the nitrogen atom. testbook.comaakash.ac.in

The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution than benzene, with reactivity often compared to that of nitrobenzene (B124822). wikipedia.org When these reactions do occur, they typically favor the 3-position. slideshare.net Conversely, the pyridine ring is more prone to nucleophilic substitution, with the 2- and 4-positions being the most reactive sites. wikipedia.orgslideshare.net

Brominated pyridines are important synthetic intermediates. The reactivity of the bromine atoms is dependent on their position on the ring. researchgate.net For instance, in 2,4,6-tribromopyridine, nucleophilic attack by ammonia (B1221849) in an aqueous solution preferentially occurs at the 4-position, while in butanol, substitution is favored at the 2- and 6-positions. researchgate.net The presence of the electron-withdrawing nitrogen atom activates the ring towards nucleophilic substitution, facilitating the displacement of the bromine atoms. This reactivity is crucial for the synthesis of various substituted pyridines. organic-chemistry.orgsci-hub.se

Introduction to the Conjugated "Bromopyridin-3-YL)oxazole" Core as a Research Motif

Contextualization of the 2-(6-Bromopyridin-3-YL)oxazole Scaffold within Broader Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to the field of chemistry. Oxazoles, five-membered rings with one oxygen and one nitrogen atom, and pyridines, six-membered rings with one nitrogen atom, are prominent members of this family. semanticscholar.orgnih.gov The fusion of these two distinct heterocyclic systems into a single molecule, as seen in the pyridyloxazole core, creates a scaffold with unique electronic and structural properties. semanticscholar.orgresearchgate.net

The this compound scaffold is a specific iteration of this theme, where the oxazole ring is attached to the 3-position of a pyridine ring that is brominated at the 6-position. researchgate.net This precise arrangement is not arbitrary; it is the result of strategic synthetic design aimed at creating molecules with specific functionalities. researchgate.netmdpi.com The oxazole moiety is a known pharmacophore, present in numerous biologically active natural products and synthetic compounds. semanticscholar.orgnih.gov Pyridine rings are also ubiquitous in medicinal chemistry, contributing to the solubility, polarity, and binding capabilities of a molecule.

The combination of these two rings results in a conjugated system that can participate in a variety of chemical transformations. The bromine atom, in particular, acts as a key functional handle, enabling a wide range of cross-coupling reactions. This allows chemists to readily diversify the core structure and synthesize libraries of related compounds for further investigation. researchgate.net

Rationale for Investigating Brominated Pyridyloxazoles in Academic Research

The scientific interest in brominated pyridyloxazoles, such as this compound, stems from several key factors:

Synthetic Versatility: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings. mdpi.com This allows for the straightforward introduction of a wide variety of substituents at the 6-position of the pyridine ring, including aryl, alkyl, and alkynyl groups. researchgate.netmdpi.com This synthetic flexibility is crucial for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its desired properties. researchgate.net

Modulation of Physicochemical Properties: The presence and position of the bromine atom influence the electronic properties of the entire pyridyloxazole system. This, in turn, can affect key physicochemical parameters such as lipophilicity, solubility, and metabolic stability, all of which are critical for the development of new materials and potential drug candidates.

Scaffolding for Biologically Active Molecules: The pyridyloxazole core is a recognized "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. By incorporating this core into new molecular designs, researchers can explore a wide range of potential therapeutic applications. The bromine atom provides a convenient attachment point for introducing pharmacophoric groups that can enhance biological activity and selectivity. researchgate.net For instance, research has shown that pyridyl-oxazole oligomers can interact with G-quadruplexes, which are implicated in cancer, demonstrating the potential of this scaffold in developing anti-cancer agents. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O |

|---|---|

Molecular Weight |

225.04 g/mol |

IUPAC Name |

2-(6-bromopyridin-3-yl)-1,3-oxazole |

InChI |

InChI=1S/C8H5BrN2O/c9-7-2-1-6(5-11-7)8-10-3-4-12-8/h1-5H |

InChI Key |

QXIJRCKWNGERBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C2=NC=CO2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 6 Bromopyridin 3 Yl Oxazole and Its Analogues

Strategic Approaches to Oxazole (B20620) Ring Formation with Pyridine (B92270) Linkage

The creation of a direct bond between a pyridine and an oxazole ring is commonly achieved by forming the oxazole ring from a pyridine-based starting material. Key strategies include the Van Leusen, Robinson-Gabriel, and α-haloketone condensation reactions, which allow for the incorporation of scaffolds like 6-bromopyridine-3-carbaldehyde or its derivatives. mdpi.comsemanticscholar.orgnih.govpharmaguideline.combeilstein-journals.org

The Van Leusen oxazole synthesis is a powerful and widely used method for preparing 5-substituted oxazoles. organic-chemistry.orgijpsonline.com The reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.org This methodology is highly adaptable for creating pyridyl-oxazole linkages by employing a pyridine aldehyde as the starting material. semanticscholar.orgnih.gov For the target compound, 2-(6-Bromopyridin-3-YL)oxazole, the corresponding precursor would be 6-bromopyridine-3-carbaldehyde.

The mechanism of the Van Leusen oxazole synthesis is a two-step [3+2] cycloaddition process. mdpi.comsemanticscholar.org The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base, such as potassium carbonate (K₂CO₃), to form a carbanion. nih.govvarsal.com This nucleophilic carbanion then attacks the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate undergoes an intramolecular cyclization, where the oxygen attacks the isocyanide carbon, forming a five-membered oxazoline (B21484) ring. mdpi.comorganic-chemistry.orgwikipedia.org The final step is the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), which leads to the aromatization of the ring and formation of the stable 5-substituted oxazole product. mdpi.comorganic-chemistry.orgvarsal.com

The versatility of TosMIC stems from its unique structure, which includes an isocyanide group, an acidic α-carbon, and the tosyl group, which acts as both an activating group and an excellent leaving group. varsal.comorganic-chemistry.org The reaction has a broad substrate scope and is compatible with a wide variety of aldehydes. mdpi.comvarsal.com

The Van Leusen synthesis is well-suited for aldehydes containing heterocyclic rings, including pyridine and its derivatives. mdpi.comnih.gov Researchers have successfully synthesized complex heteroaryl systems using this approach. For instance, pyridine-2,6-dicarbaldehyde has been reacted with TosMIC to produce 2,6-bis(oxazol-5-yl)pyridine, demonstrating the reaction's efficacy in constructing molecules with multiple oxazole-pyridine linkages. semanticscholar.orgnih.gov Similarly, 2-chloroquinoline-3-carbaldehydes have been converted to their corresponding 5-(2-chloroquinolin-3-yl)oxazole derivatives in high yields. mdpi.comnih.gov

This established reactivity confirms that 6-bromopyridine-3-carbaldehyde is a viable substrate for the Van Leusen synthesis. The reaction would proceed by treating the aldehyde with TosMIC and a base like K₂CO₃ in a solvent such as methanol, leading directly to the formation of this compound. mdpi.comnih.gov

| Starting Aldehyde | Reagent | Base/Solvent | Product | Reference |

| Pyridine-2,6-dicarbaldehyde | TosMIC | K₂CO₃ / Methanol | 2,6-bis(oxazol-5-yl)pyridine | semanticscholar.orgnih.gov |

| 2-Chloroquinoline-3-carbaldehyde | TosMIC | K₂CO₃ / Methanol | 5-(2-chloroquinolin-3-yl)oxazole | mdpi.comnih.gov |

| (Het)aryl Methyl Alcohols | TosMIC | T3P®–DMSO / KOH | 5-(Het)aryl oxazoles | mdpi.com |

To improve reaction times and yields, microwave-assisted (MW-assisted) protocols for the Van Leusen oxazole synthesis have been developed. mdpi.comnih.gov Microwave irradiation can significantly accelerate the rate of reaction, often reducing reaction times from several hours to just a few minutes. ijpsonline.comresearchgate.net This enhancement in efficiency is attributed to the rapid and uniform heating of the reaction mixture. ijpsonline.com

Studies have shown the successful MW-assisted synthesis of various 5-aryl-1,3-oxazoles from aldehydes and TosMIC, achieving high yields and a broad substrate scope. mdpi.comnih.gov For example, the reaction of substituted aryl aldehydes with TosMIC and potassium phosphate (B84403) as a catalyst in isopropyl alcohol under microwave irradiation at 65°C for 8 minutes yielded the desired oxazole products efficiently. ijpsonline.comresearchgate.net This green and efficient approach is highly applicable to the synthesis of this compound, promising enhanced productivity and milder reaction conditions compared to conventional heating. researchgate.net

The Robinson-Gabriel synthesis is a classic method for forming oxazole rings, involving the intramolecular cyclodehydration of a 2-acylamino-ketone precursor. pharmaguideline.comwikipedia.org The reaction is typically catalyzed by strong acids, such as concentrated sulfuric acid or polyphosphoric acid, which promote the cyclization and subsequent dehydration to form the aromatic oxazole ring. ijpsonline.comwikipedia.org

To apply this method for the synthesis of this compound, a suitable 2-acylamino-ketone bearing the 6-bromopyridin-3-yl moiety is required. This precursor could be synthesized via two primary routes:

Acylation of an aminoketone with a derivative of 6-bromonicotinic acid (e.g., 6-bromonicotinoyl chloride).

Reaction of 6-bromonicotinamide (B1289588) with an appropriate α-haloketone to generate the 2-acylamino-ketone intermediate.

While robust, the Robinson-Gabriel synthesis often requires harsh acidic conditions, which might not be compatible with all substrates. beilstein-journals.org Variants have been developed to overcome this limitation, such as using milder cyclodehydrating agents. wikipedia.org A notable modern variant employs triphenylphosphine (B44618) and iodine for the cyclodehydration of β-keto amides, which are accessible from amino acid derivatives. wikipedia.org

| Method | Precursor | Conditions | Product Type | Reference |

| Classic Robinson-Gabriel | 2-Acylamino-ketone | H₂SO₄ or Polyphosphoric Acid | 2,5-Disubstituted oxazole | pharmaguideline.comijpsonline.comwikipedia.org |

| Wipf & Miller Variant | β-Keto amide | PPh₃, I₂, Et₃N | Substituted oxazole | wikipedia.org |

| Friedel-Crafts/Robinson-Gabriel | Oxazolone Template | AlCl₃, Trifluoromethanesulfonic acid | 2,4,5-Trisubstituted oxazole | researchgate.net |

The direct condensation of a primary amide with an α-haloketone provides another fundamental route to the oxazole core. pharmaguideline.combeilstein-journals.org This method, sometimes referred to as the Blümlein-Lewy reaction, is a straightforward approach to forming 2,5-disubstituted oxazoles. researchgate.netresearchgate.net

For the specific synthesis of this compound, this pathway involves the reaction of 6-bromonicotinamide (the primary amide) with an α-haloketone like 2-chloroacetaldehyde or 2-bromoacetaldehyde. The reaction proceeds via initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to yield the final oxazole product. This method is advantageous as the starting materials, a primary pyridyl amide and a simple α-haloketone, are often readily accessible. mdpi.com

Synthesis from Isocyanides with Acid Chlorides

A well-established method for forming the oxazole nucleus involves the reaction of isocyanides with acid chlorides. pharmaguideline.com This approach typically results in the formation of 2,5-disubstituted oxazoles. The reaction proceeds via a [3+2] cycloaddition mechanism. rsc.org

Under mild basic conditions, the coupling of an acyl chloride with an isocyanide yields 2,5-disubstituted oxazoles. nih.govrsc.org This process is a notable example of a base-induced chemoselective reaction in isocyanide chemistry. nih.govrsc.org An efficient and mild protocol has been developed for preparing a series of 4,5-disubstituted oxazoles through the base-promoted [3+2] cycloaddition of various isocyanides and acid chlorides. rsc.org The cyclization can be induced by various reagents, including anhydrous hydrogen fluoride (B91410), polyphosphoric acid, or phosgene, while dehydration is often accomplished with agents like sulfuric acid, phosphorus trichloride, or thionyl chloride. pharmaguideline.com Additionally, silver-mediated cycloaddition has been shown to effectively generate oxazoles from these precursors. researchgate.net

Exploration of Novel Oxazole Synthetic Routes

The quest for more efficient and versatile synthetic methods has led to the exploration of novel routes for oxazole construction, including direct synthesis from carboxylic acids and unique cyclization strategies.

A highly efficient and expedient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed. nih.gov This transformation employs a stable triflylpyridinium reagent, which reacts with the carboxylic acid to form an acylpyridinium salt in situ. nih.govresearchgate.net This reactive intermediate is then trapped by isocyanoacetates or tosylmethyl isocyanide (TosMIC) to yield the oxazole ring. nih.gov This method demonstrates a broad substrate scope and good tolerance for various functional groups, including those on hindered or sensitive substrates. nih.gov

Relatedly, N-acyl pyridinium-N-aminides can serve as 1,3-N,O-dipole equivalents in a gold-catalyzed formal (3+2)-dipolar cycloaddition with ynamides. orgsyn.orgorgsyn.org This highly convergent and atom-economical reaction produces 4-aminooxazole derivatives, where the aminide provides the C-2 atom of the oxazole ring. orgsyn.orgorgsyn.org

Table 1: Substrate Scope for Oxazole Synthesis from Carboxylic Acids nih.gov

| Carboxylic Acid Substrate | Isocyanide Partner | Product | Yield (%) |

| 4-Methoxybenzoic acid | Ethyl isocyanoacetate | Ethyl 5-(4-methoxyphenyl)oxazole-4-carboxylate | 95 |

| 2-Naphthoic acid | Ethyl isocyanoacetate | Ethyl 5-(naphthalen-2-yl)oxazole-4-carboxylate | 94 |

| Cyclohexanecarboxylic acid | Ethyl isocyanoacetate | Ethyl 5-cyclohexyloxazole-4-carboxylate | 91 |

| Benzoic acid | Tosylmethyl isocyanide | 5-Phenyl-1,3-oxazole | 85 |

| Phenylacetic acid | Ethyl isocyanoacetate | Ethyl 5-benzyloxazole-4-carboxylate | 82 |

A novel synthetic route utilizing elemental tellurium as a mediator has been developed for the synthesis of 2-(trifluoromethyl)oxazoles. rsc.orgrsc.org This method involves the reaction of acetophenone (B1666503) oxime acetates with trifluoroacetic anhydride. rsc.org The reaction is believed to proceed through a single electron transfer (SET) reduction initiated by the tellurium, generating a radical intermediate which then undergoes a 5-endo-trig cyclization to form the oxazole ring. rsc.orgrsc.org This tandem cyclization provides good to excellent yields. rsc.org

The proposed mechanism involves the trifluoroacetylation of the oxime acetate, followed by elimination to form an enamide derivative. chemistryviews.org A SET reduction with tellurium as the reductant leads to an alkyl radical, which isomerizes and cyclizes. A final oxidation step yields the desired oxazole product. chemistryviews.org This protocol represents a simple and efficient method for creating trifluoromethylated oxazoles from readily available starting materials. rsc.org

Table 2: Tellurium-Mediated Synthesis of 2-(Trifluoromethyl)oxazoles rsc.org

| Acetophenone Oxime Acetate Derivative | Solvent | Temperature (°C) | Yield (%) |

| Phenyl | Toluene | 110 | 96 |

| 4-Methylphenyl | Toluene | 110 | 98 |

| 4-Methoxyphenyl | Toluene | 110 | 99 |

| 4-Chlorophenyl | Toluene | 110 | 93 |

| 4-Bromophenyl | Toluene | 110 | 92 |

| 2-Naphthyl | Toluene | 110 | 85 |

Introduction of the Bromopyridine Moiety in this compound

Connecting the pre-formed oxazole ring to the bromopyridine fragment is a critical step, most commonly achieved through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds between aromatic and heteroaromatic systems. Reactions such as the Suzuki, Negishi, and direct C-H arylation are central to this synthetic strategy. nobelprize.org The general mechanism involves an oxidative addition of an organohalide to the Pd(0) catalyst, followed by transmetalation with an organometallic partner (like an organoboron or organozinc compound), and concludes with reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org

The synthesis of pyridyl-oxazole structures frequently employs palladium-catalyzed cross-coupling reactions between a bromopyridine and an oxazole derivative. semanticscholar.orgnih.govmdpi.com One effective strategy involves the Pd(II)/Cu(I)-mediated direct C-H activation of the oxazole ring for coupling with a bromopyridine intermediate. semanticscholar.orgmdpi.comresearchgate.net This approach avoids the need to pre-functionalize the oxazole with an organometallic group, making the process more atom-economical.

For instance, the direct 2-arylation of benzoxazole (B165842) with various bromopyridines has been achieved using a palladium catalyst, demonstrating the feasibility of this connection. researchgate.net Similarly, Suzuki reactions, which couple a boronic acid derivative with a halide, have been used to link bromophenyl-oxazoles to other aryl groups, a method that is analogously applicable to bromopyridines. tandfonline.com The Sonogashira coupling of terminal alkynes with 2-amino-3-bromopyridines further illustrates the versatility of palladium catalysis in functionalizing bromopyridine substrates. scirp.org These methods offer a modular and efficient route to construct the target this compound architecture.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the creation of biaryl structures. mdpi.compreprints.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. preprints.orgresearchgate.net In the context of synthesizing analogues of this compound, this strategy is employed to introduce aryl or heteroaryl substituents onto the pyridine or oxazole ring.

The general catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. preprints.orgbohrium.com The reaction conditions are generally mild, and the reagents are often tolerant of a wide variety of functional groups, which is a significant advantage in complex molecule synthesis. preprints.org

Two primary approaches can be envisioned for the synthesis of pyridyloxazole analogues using this method:

Coupling at the Pyridine Ring: Starting with a pre-formed this compound, a Suzuki-Miyaura reaction can be performed at the 6-position of the pyridine ring. This involves coupling the bromo-substituted pyridine with a suitable aryl or heteroaryl boronic acid.

Coupling to form the Pyridyl-Oxazole Linkage: An alternative strategy involves coupling a brominated oxazole derivative with a pyridineboronic acid or ester.

Research has demonstrated the successful application of Suzuki-Miyaura coupling for the synthesis of various functionalized pyridine derivatives. mdpi.combohrium.com For instance, 2,6-dibromopyridine (B144722) can serve as a starting material for sequential or double Suzuki-Miyaura couplings to introduce different aryl groups. bohrium.comresearchgate.net The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.

| Parameter | Common Examples/Conditions | Significance |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | The choice of palladium source and its oxidation state can influence reaction efficiency. In-situ generation of the active Pd(0) species is common. researchgate.net |

| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands, N-heterocyclic carbenes (NHCs) | Ligands stabilize the palladium center, influence its reactivity, and can play a role in promoting specific steps of the catalytic cycle. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required to activate the organoboron species for transmetalation. Its strength and solubility can impact the reaction rate and yield. |

| Solvent | Toluene/water, Dioxane/water, DME | Often a mixture of an organic solvent and water is used to dissolve both the organic and inorganic reagents. researchgate.net |

Sonogashira Cross-Coupling for Alkynyl-Oxazole Intermediates

The Sonogashira cross-coupling reaction is a fundamental method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnumberanalytics.com This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is instrumental in the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. wikipedia.orgnumberanalytics.com In the synthesis of pyridyloxazole analogues, the Sonogashira coupling is particularly valuable for creating alkynyl-oxazole intermediates, which can then be further elaborated.

The reaction proceeds under mild conditions and has a high tolerance for various functional groups, making it suitable for complex synthetic routes. wikipedia.org A key application is the coupling of a halogenated pyridine or oxazole with a terminal alkyne. The resulting alkynyl intermediate can then undergo cyclization or other transformations to form the desired oxazole-containing target.

A notable variation is the acyl Sonogashira coupling, which utilizes an acyl chloride as the electrophile instead of an aryl halide. mdpi.com This can lead to the formation of α,β-alkynyl ketones, which are versatile precursors for various heterocyclic systems, including oxazoles, through subsequent cycloisomerization reactions. mdpi.com

| Component | Role in the Reaction | Common Reagents |

|---|---|---|

| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. numberanalytics.com | PdCl₂(PPh₃)₂, Pd(OAc)₂ mdpi.com |

| Copper(I) Co-catalyst | Activates the alkyne for transmetalation. numberanalytics.com | CuI |

| Base | Deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct. | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | Provides a medium for the reaction. | Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF) |

Direct Bromination Methodologies on Pyridyloxazole Scaffolds

Direct bromination of a pre-existing pyridyloxazole scaffold is a potential route to introduce bromine atoms onto the heterocyclic system. This approach relies on the differential reactivity of the various positions on the pyridine and oxazole rings towards electrophilic substitution. The feasibility and regioselectivity of such a reaction would depend on the electronic properties of the pyridyloxazole system. Generally, electron-rich aromatic systems are more susceptible to electrophilic bromination. The specific reagents and conditions would need to be carefully selected to achieve the desired outcome without causing unwanted side reactions.

Protection and Deprotection Strategies for Functional Groups During Synthesis

In multi-step syntheses of complex molecules like this compound and its analogues, the use of protecting groups is often indispensable. bham.ac.uk Protecting groups are temporarily installed to mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. bham.ac.ukchemistry.coach An ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reaction steps, and readily removable in high yield without affecting other parts of the molecule. bham.ac.uk

For the synthesis of pyridyloxazole derivatives, protecting groups may be required for various functionalities, including:

Nitrogen atoms: The pyridine nitrogen or a nitrogen atom within a substituent can be protected. For instance, the Boc (tert-butyloxycarbonyl) group is a common protecting group for amines. nih.gov

Hydroxyl groups: Alcohols can be protected as ethers (e.g., benzyl, silyl (B83357) ethers) or esters. chemistry.coachwiley-vch.de Silyl ethers, such as TBDMS (tert-butyldimethylsilyl), are widely used due to their stability and selective deprotection using fluoride sources. chemistry.coach

Carbonyl groups: Aldehydes and ketones can be protected as acetals or ketals. chemistry.coach

The choice of protecting group strategy is crucial for the successful synthesis of complex target molecules. An orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, allows for the selective unmasking of functional groups at different stages of the synthesis. bham.ac.uk

Asymmetric Synthesis and Chiral Induction for Stereoselective Formation

While this compound itself is not chiral, the synthesis of its analogues can involve the creation of chiral centers. Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, which is of paramount importance in medicinal chemistry as different enantiomers or diastereomers can have vastly different biological activities.

Chiral induction can be achieved through various strategies:

Use of Chiral Catalysts: Asymmetric catalysis, such as asymmetric Suzuki-Miyaura coupling, can be employed to create chiral biaryl atropisomers. rsc.org This involves the use of a chiral ligand that coordinates to the metal catalyst and influences the stereochemical outcome of the reaction.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate, direct the stereochemical course of a reaction, and then be removed.

Use of Chiral Substrates: Starting from a chiral building block ensures that the chirality is carried through the synthetic sequence.

For instance, in the context of pyridyloxazole analogues, if a substituent introduced via a coupling reaction creates a stereocenter, an asymmetric version of that coupling reaction could be employed to control the stereochemistry. The development of bisphosphine-catalyzed mixed double-Michael reactions has provided a method for the asymmetric synthesis of oxazolidines, which can be precursors to chiral oxazole-containing compounds. nih.gov

Purification and Characterization Methods in Synthetic Research

Following a synthetic reaction, the desired product must be isolated from the reaction mixture and purified. Common purification techniques in academic research include:

Flash Column Chromatography: This is a widely used method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and solubility in a mobile phase (eluent). mdpi.com

Recrystallization: This technique is used to purify solid compounds by dissolving them in a suitable solvent at an elevated temperature and then allowing the solution to cool, causing the pure compound to crystallize out.

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, this method can be used to separate compounds on a TLC plate, after which the desired band can be scraped off and the compound extracted.

Once a pure compound is obtained, its structure and purity must be confirmed using various analytical techniques. bohrium.com

Reactivity and Derivatization Studies of 2 6 Bromopyridin 3 Yl Oxazole

Reactions at the Bromine Atom: Suzuki, Stille, Sonogashira, and Buchwald-Hartwig Couplings

The bromine atom at the 6-position of the pyridine (B92270) ring is a key functional group for derivatization, serving as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. bohrium.compreprints.org The reaction is catalyzed by a palladium(0) complex and requires a base. researchgate.net This method has been successfully applied to various bromopyridine substrates, including those with steric hindrance, sometimes necessitating the development of novel ligand-free methodologies where the pyridine nitrogen itself facilitates the catalytic cycle. mdpi.comnih.gov The versatility of the Suzuki reaction allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 6-position of the pyridine ring.

Stille Coupling: The Stille reaction couples the bromopyridine moiety with an organotin compound (stannane). organic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups on both coupling partners. uwindsor.ca It has been frequently used in oxazole (B20620) and pyridine chemistry to synthesize complex molecules. preprints.orgsci-hub.se For instance, 2-(tributylstannyl)oxazole (B129791) has been coupled with aryl bromides, and conversely, halo-oxazoles have been coupled with organostannanes, demonstrating the utility of this reaction for building linked heterocyclic systems. sci-hub.seresearchgate.net

Sonogashira Coupling: This coupling reaction involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper species, to form a substituted alkyne. nrochemistry.comrsc.org The reaction is typically carried out under mild conditions. rsc.orgorganic-chemistry.org It has been used to introduce alkynyl substituents onto pyridine rings, including 2-bromopyridine, to generate precursors for more complex polyheterocyclic systems. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. sigmaaldrich.com It allows for the coupling of the bromopyridine with a wide range of primary and secondary amines, including anilines and alkylamines. organic-synthesis.comacs.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often employed. sigmaaldrich.com This reaction is particularly valuable for synthesizing aminopyridine derivatives, which are common motifs in pharmacologically active compounds.

Table 1: Representative Conditions for Cross-Coupling Reactions on Bromopyridine Scaffolds

| Reaction Type | Catalyst System (Pd Source + Ligand) | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ or PdCl₂(dcpp) | K₂CO₃, CsF | Dioxane/H₂O, Toluene | Coupling with arylboronic acids. | preprints.orgresearchgate.net |

| Stille | PdCl₂(PPh₃)₂ or Pd(OAc)₂/Dabco | CsF, (Not always required) | Toluene, THF, DMF | Coupling with organostannanes. | preprints.orgorganic-chemistry.org |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine, Piperidine | THF, DMF | Coupling with terminal alkynes. | nrochemistry.commdpi.com |

| Buchwald-Hartwig | Pd(OAc)₂ / BINAP or BrettPhos Pd G3 | Cs₂CO₃, NaOt-Bu | Toluene, Dioxane | Coupling with primary/secondary amines. | sigmaaldrich.comorganic-synthesis.com |

Reactivity of the Oxazole Ring in the Context of the Pyridyl Moiety

The oxazole ring is an electron-rich heterocycle, but its reactivity is significantly influenced by the strongly electron-withdrawing 6-bromopyridin-3-yl substituent. This substituent deactivates the oxazole ring towards electrophilic attack and can modify its behavior in other reactions. oxfordsciencetrove.com

In general, oxazoles undergo electrophilic aromatic substitution, with a preference for the C5 position. tandfonline.comcopbela.org The presence of an electron-donating group on the ring activates it towards electrophilic attack. tandfonline.com However, in 2-(6-Bromopyridin-3-YL)oxazole, the pyridyl group is electron-deficient, which deactivates the attached oxazole ring, making EAS reactions more difficult compared to simple alkyl- or aryl-substituted oxazoles. oxfordsciencetrove.com Reactions like nitration or halogenation would likely require harsh conditions, and the electrophile would still be expected to attack the C5 position, which is the most electron-rich carbon in the oxazole ring. scribd.com

Nucleophilic substitution directly on an unsubstituted oxazole ring is rare. tandfonline.comslideshare.net Such reactions typically require the presence of a good leaving group, such as a halogen, on the oxazole ring. pharmaguideline.com The order of reactivity for halogen displacement on an oxazole ring is C2 >> C4 > C5. tandfonline.comscribd.com In the title compound, the oxazole ring is unsubstituted, making direct nucleophilic attack unlikely. Ring cleavage is a more probable outcome if strong nucleophiles are used. pharmaguideline.com

Oxazoles can function as dienes in Diels-Alder reactions, reacting with various dienophiles like alkenes and alkynes. tandfonline.comacs.org These [4+2] cycloaddition reactions are a valuable synthetic tool, as the initial adducts often undergo subsequent rearrangement and elimination of water or other small molecules to afford highly substituted pyridines or furans. researchgate.netresearchgate.net The intramolecular version of this reaction has been widely used in the synthesis of complex natural products. researchgate.nettandfonline.com The presence of the bromopyridyl substituent at the C2 position would influence the electronics of the diene system and could direct the regioselectivity of the cycloaddition.

The oxazole ring can be susceptible to cleavage under various conditions. Oxidizing agents such as potassium permanganate (B83412) or ozone can open the ring. scribd.compharmaguideline.com Additionally, the stability of the oxazole ring can be influenced by substituents on the attached pyridine ring. Research on related oxazolo[3,2-a]pyridinium systems has shown that introducing a strong electron-withdrawing group, such as a nitro group, into the pyridine ring can render the fused oxazole fragment hydrolytically unstable, leading to its cleavage. nih.gov While this compound is not a fused system, this finding suggests that transformations on the pyridine ring that significantly increase its electron-deficient character could potentially destabilize the oxazole ring towards nucleophilic attack and subsequent opening. nih.gov Some oxazoles can also undergo rearrangements, such as the Cornforth rearrangement, or be converted to other heterocycles like imidazoles or pyrroles upon reaction with nucleophiles. tandfonline.com

Reactions at the Pyridine Ring

The pyridine ring is characteristically electron-deficient and is often compared to a nitrobenzene (B124822) moiety in terms of its reactivity towards electrophiles. Consequently, electrophilic aromatic substitution on the pyridine ring is difficult and requires forcing conditions. gcwgandhinagar.comuomustansiriyah.edu.iq When substitution does occur, it typically directs to the C3 and C5 positions (meta to the nitrogen). In this compound, the positions are already substituted (C3, C6) or deactivated.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r_), particularly at the C2, C4, and C6 positions. uomustansiriyah.edu.iq In the title compound, the bromine atom at the C6 position is an excellent leaving group, making this position the primary site for nucleophilic attack. This reactivity is complementary to the cross-coupling reactions discussed in section 3.1, allowing for the introduction of nucleophiles such as alkoxides, thiolates, and amines directly, often without the need for a metal catalyst, although harsher conditions may be required. The oxazolyl group at C3 will further activate the C6 position towards nucleophilic attack due to its electron-withdrawing inductive effect.

Nucleophilic Aromatic Substitution on the Bromopyridine Moiety

The bromine atom on the pyridine ring of this compound is a prime site for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of the bromide leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. masterorganicchemistry.com

The position of the electron-withdrawing groups relative to the leaving group is crucial for the reaction's success. Groups positioned ortho or para to the leaving group provide greater stabilization and result in faster reaction rates compared to those in the meta position. masterorganicchemistry.com In the case of this compound, the oxazole ring acts as an electron-withdrawing group, activating the bromine at the 6-position for nucleophilic attack.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups. For instance, base-assisted annulation with alcohols can lead to the formation of ether linkages. acs.org This reactivity is fundamental for creating libraries of analogs for structure-activity relationship studies.

Functionalization of Other Positions on the Pyridine Ring

Beyond substitution at the bromine-bearing carbon, other positions on the pyridine ring can also be functionalized. For example, direct C-H etherification of N-heteroarenes can be achieved through a base-catalyzed halogen transfer mechanism. nih.gov This process involves the in-situ formation of a heteroaryl halide intermediate, which then undergoes substitution by an alcohol. nih.gov While this method is general for many N-heterocycles, the specific application to this compound would depend on the relative reactivity of the C-H bonds versus the C-Br bond.

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, are also powerful tools for modifying the pyridine ring. mdpi.com These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, alkyl, and alkynyl groups.

Derivatization Strategies for Structure-Activity Relationship (SAR) Exploration

The derivatization of this compound is a cornerstone of structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. nih.gov

Systematic Structural Modifications for Probing Functional Group Tolerance

Systematic modifications of the this compound scaffold are performed to probe the tolerance of different functional groups at various positions. This involves creating a series of analogs where specific parts of the molecule are altered in a controlled manner. For example, the bromine atom can be replaced with a variety of substituents using nucleophilic substitution or cross-coupling reactions. researchgate.net The impact of these changes on the compound's biological activity is then evaluated to identify key structural features required for potency and selectivity.

Introduction of Diverse Substituents on Both Pyridine and Oxazole Rings

A comprehensive SAR exploration involves introducing a wide array of substituents on both the pyridine and oxazole rings. organic-chemistry.orgsemanticscholar.org The pyridine ring can be modified as described above, while the oxazole ring also offers opportunities for derivatization. For instance, electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, especially when activated by electron-donating groups. wikipedia.org Conversely, nucleophilic aromatic substitution can take place at the C2 position if a suitable leaving group is present. wikipedia.org

Table 1: Examples of Derivatization Reactions on Pyridyl-Oxazole Scaffolds

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Aromatic Substitution | NaH, Alcohol | Pyridyl ether |

| Suzuki Coupling | Arylboronic acid, Pd(0) catalyst | Aryl-substituted pyridine |

| Sonogashira Coupling | Terminal alkyne, Pd(0)/Cu(I) catalyst | Alkynyl-substituted pyridine |

| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC, K₂CO₃ | 5-substituted oxazole |

| Intramolecular Cycloaddition | In situ generated nitrile oxide | Fused polyheterocycle |

Exploration of Intramolecular Cyclization Pathways and Polyheterocyclic Formation

This compound and its derivatives can serve as precursors for the synthesis of complex, fused polyheterocyclic systems through intramolecular cyclization reactions. nih.gov These reactions often involve the formation of a new ring by connecting two reactive sites within the same molecule.

One common strategy is the intramolecular nitrile oxide cycloaddition (INOC) reaction. nih.govmdpi.com In this process, a nitrile oxide is generated in situ from an oxime precursor, which then undergoes a [3+2] cycloaddition with a nearby alkene or alkyne to form a new five-membered ring, such as an isoxazoline (B3343090) or isoxazole. nih.govsemanticscholar.org This approach has been successfully employed to create novel fused pyran-oxazole systems. nih.gov

Transition metal-catalyzed intramolecular cyclizations also provide a powerful route to polyheterocyclic compounds. sci-hub.se For instance, rhodium and ruthenium complexes can catalyze the C-H/olefin coupling of dienes containing a heteroaromatic directing group, such as a pyridine or oxazole ring. sci-hub.se These reactions lead to the formation of five- or six-membered carbocycles fused to the initial heteroaromatic system. sci-hub.se The development of such synthetic methodologies opens the door to novel molecular architectures with potential applications in various fields.

Computational Chemistry and Spectroscopic Investigations

Molecular Modeling and Docking Studies for Ligand-Target Interactions (excluding clinical aspects)

Molecular modeling and docking are powerful computational tools used to predict how a molecule, such as 2-(6-Bromopyridin-3-YL)oxazole, might bind to a biological target. iucr.org These methods are fundamental in predicting the preferred orientation of a ligand when it forms a stable complex with a receptor, which is crucial for understanding its potential biological activity. iucr.org

The efficiency of binding between a ligand and its receptor is a key determinant of its potential efficacy. This is often quantified by calculating the binding affinity or binding free energy. While specific studies on this compound are not publicly available, research on analogous α-ketoheterocycle inhibitors demonstrates this principle. For instance, studies on α-keto oxazoles as inhibitors for diacylglycerol lipase (B570770) α (DAGLα) show that the binding affinity is highly sensitive to the heterocyclic scaffold and its substituents. nih.gov The analysis typically involves scoring functions within docking software that estimate the binding energy, with lower energy values suggesting a more stable and efficient ligand-receptor complex. For related pyridine-oxazole structures, molecular electrostatic potential (MEP) maps have been used to identify electron-rich regions, such as the nitrogen and oxygen atoms of the oxazole (B20620) ring, which are critical for forming strong interactions with a receptor. mdpi.com

Docking simulations predict the specific three-dimensional pose of the ligand within the receptor's binding site and identify the key intermolecular interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For pyridine-oxazole systems, the nitrogen atom of the oxazole ring is often predicted to be a key interaction site, capable of forming hydrogen bonds with amino acid residues like histidine in a protein's active site. nih.gov In a study of related oxazolopyridine scaffolds, it was found that the pyridyl moiety provides important interactions within the binding pocket, and its removal leads to inactive compounds. nih.gov Furthermore, the orientation of substituents on the rings can dramatically affect binding; for example, substituents at the meta-position of the oxazole ring can enhance activity, whereas those at the para-position may cause steric clashes, leading to low potency. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. bohrium.combohrium.com DFT studies on related arylated pyridine (B92270) derivatives have been used to optimize molecular geometry and analyze key electronic properties. bohrium.com For this compound, DFT calculations would provide insight into several critical parameters that govern its chemical behavior.

Key DFT parameters and their significance are summarized in the table below.

| DFT Parameter | Significance |

| Geometry Optimization | Predicts the most stable three-dimensional structure of the molecule with the lowest energy. bohrium.com |

| Frontier Molecular Orbitals (FMOs) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies determine the molecule's reactivity. The HOMO-LUMO energy gap indicates chemical stability and kinetic reactivity. bohrium.comresearchgate.net |

| Natural Bond Orbital (NBO) Analysis | Investigates charge distribution, hyper-conjugative interactions, and intramolecular charge transfer (ICT), which contribute to molecular stability. bohrium.comresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Creates a 3D map of the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction. mdpi.combohrium.com |

These calculations help in understanding the molecule's stability, reactivity, and potential interaction sites, which complements the findings from molecular docking studies. bohrium.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on theoretical aspects of SAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comwisdomlib.org A QSAR model is built by correlating calculated molecular descriptors (physicochemical properties) with experimentally measured activity. nih.gov

The development of a QSAR model for a series of compounds including this compound would involve several key steps:

Data Set Preparation: A series of structurally related analogs with measured biological activity would be compiled and divided into a training set (for model development) and a test set (for validation). nih.gov

Descriptor Calculation: A wide range of 2D and 3D molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties, are calculated for each molecule. nih.gov

Model Building and Validation: Statistical methods, like multiple linear regression, are used to build an equation that links the descriptors to the activity. wisdomlib.org The model's predictive power is then validated using the test set and statistical metrics like the coefficient of determination (R²) and cross-validation coefficient (Q²). nih.gov

For example, a QSAR study on oxadiazolo[3,4-d]pyrimidine nucleoside derivatives found that antiviral activity was correlated with low values of logP and specific surface area descriptors. nih.gov Such models provide valuable insights into the structural features required for activity and can guide the design of new, more potent analogs. wisdomlib.org

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. bohrium.com This analysis, coupled with energy minimization, is essential for identifying the most stable, low-energy conformation of a molecule, which is often the biologically active one. researchgate.net

For this compound, this analysis would focus on the rotational freedom around the single bond connecting the pyridine and oxazole rings. The goal is to determine the dihedral angle between the two rings that corresponds to the global energy minimum. This process is a prerequisite for accurate molecular docking, as the ligand's conformation must be realistic. researchgate.net Studies on similar fused heterocyclic systems, such as oxazolonaphthyridinone derivatives which also contain oxazole and pyridine rings, have used X-ray crystallography to determine that the rings are nearly planar, with a very small dihedral angle between them, indicating a rigid structure. iucr.orgnih.gov

Advanced Spectroscopic Characterization (beyond basic identification, e.g., detailed NMR studies, X-ray crystallography for structural elucidation)

Advanced spectroscopic techniques provide definitive experimental data on the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. While a published spectrum for this compound is not available, its ¹H and ¹³C NMR chemical shifts can be predicted based on data from analogous structures. acs.orgbiointerfaceresearch.comresearchgate.net The bromine atom and the oxazole ring are expected to exert significant electronic effects on the chemical shifts of the pyridine ring protons and carbons.

Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on analogous structures and general substituent effects.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine Ring | ||

| C2 | - | ~150-152 |

| H4 | ~8.2-8.4 | ~122-124 |

| H5 | ~7.8-8.0 | ~138-140 |

| C6 | - | ~142-144 |

| Oxazole Ring | ||

| C2' | - | ~160-162 |

| H4' | ~7.3-7.5 | ~125-127 |

| H5' | ~7.9-8.1 | ~155-157 |

X-ray Crystallography

Single-crystal X-ray crystallography provides precise information about the atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions. bohrium.com No crystal structure has been published for this compound itself. However, the crystal structure of a related, more complex oxazolonaphthyridinone containing a bromo-substituted pyridine ring fused to an oxazole system has been reported. iucr.orgnih.gov That analysis revealed an almost planar ring system and detailed how the molecules pack in the crystal, forming columns stabilized by π–π stacking interactions between the aromatic rings. iucr.org Such studies provide invaluable, unambiguous data on the molecule's three-dimensional structure and intermolecular forces. nih.gov

Detailed NMR (¹H, ¹³C) Chemical Shift Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the covalent structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra are expected to show distinct signals corresponding to each unique hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to display five signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the oxazole ring (H-4' and H-5') would appear as singlets or narrow doublets. The three protons on the pyridine ring (H-2, H-4, H-5) would exhibit characteristic doublet and doublet-of-doublets splitting patterns due to ortho- and meta-coupling. The proton ortho to the pyridine nitrogen (H-2) is expected to be the most deshielded and appear at the lowest field.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals for the eight carbon atoms in the heterocyclic framework, as symmetry would not make any of them chemically equivalent. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N, O, Br) and the aromatic ring currents. The carbon atom bonded to the bromine (C-6) would be significantly influenced by the halogen's electronic effects. Carbons adjacent to heteroatoms (C-2', C-5', C-2, C-6) are expected at lower fields compared to other carbons. Advanced 2D NMR techniques, such as HSQC and HMBC, would be instrumental in definitively assigning each proton and carbon signal. nih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~8.9 (d) | ~151 |

| Pyridine C-3 | - | ~125 |

| Pyridine C-4 | ~8.2 (dd) | ~140 |

| Pyridine C-5 | ~7.8 (d) | ~122 |

| Pyridine C-6 | - | ~142 |

| Oxazole C-2' | - | ~162 |

| Oxazole C-4' | ~7.4 (s) | ~128 |

| Oxazole C-5' | ~8.0 (s) | ~155 |

| Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions. |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by their characteristic vibrational frequencies. rsc.org The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structure.

Aromatic C-H Stretching: Bands are expected in the 3100-3000 cm⁻¹ region, corresponding to the C-H bonds on both the pyridine and oxazole rings.

C=N and C=C Stretching: Strong to medium absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the stretching vibrations within the aromatic framework of the pyridine and oxazole rings.

C-O-C Stretching: The stretching of the C-O-C bond within the oxazole ring is predicted to produce a strong band, typically in the 1250-1020 cm⁻¹ range.

C-Br Stretching: A distinct absorption corresponding to the carbon-bromine bond stretch is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ region.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information on the electronic transitions within the molecule. Due to the conjugated π-system extending across the pyridine and oxazole rings, this compound is expected to absorb UV light. The λ-max values would likely appear in the 250-350 nm range, corresponding to π→π* transitions. rsc.org

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Bond Vibration |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Pyridine & Oxazole Rings (C=C/C=N) | 1600 - 1450 | Stretching |

| Oxazole C-O-C | 1250 - 1020 | Stretching |

| C-Br | 600 - 500 | Stretching |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of a compound. The molecular formula of this compound is C₈H₄BrN₃O.

Molecular Ion Peak: The high-resolution mass spectrum would confirm the elemental composition. A key feature would be the molecular ion peak (M⁺). Due to the presence of one bromine atom, the spectrum will show a characteristic isotopic pattern with two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2). The calculated monoisotopic mass is approximately 224.96 g/mol .

Fragmentation Pattern: Electron impact ionization would cause the molecule to fragment in predictable ways. Common fragmentation pathways for such heterocyclic systems include:

Loss of the bromine radical (•Br), resulting in a fragment ion around m/z 146.

Cleavage of the oxazole ring, potentially leading to the loss of a carbon monoxide (CO) molecule or a hydrogen cyanide (HCN) molecule.

Formation of the bromopyridyl cation as a stable fragment.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (approx.) | Ion Formula | Description |

| 225 / 227 | [C₈H₄BrN₃O]⁺ | Molecular ion peak (M⁺ / M+2) |

| 146 | [C₈H₄N₃O]⁺ | Loss of Bromine radical (•Br) |

| 197 / 199 | [C₇H₄BrN₃]⁺ | Loss of Carbon Monoxide (CO) |

| 156 / 158 | [C₅H₃BrN]⁺ | Bromopyridyl cation fragment |

Crystallographic Studies for Solid-State Structure and Intermolecular Interactions

The molecule is largely planar, and its crystal packing would be governed by a combination of weak intermolecular forces.

π-π Stacking: The electron-rich oxazole ring and the electron-deficient pyridine ring could engage in π-π stacking interactions, a common feature in the crystal packing of aromatic heterocycles.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with the nitrogen or oxygen atoms of neighboring molecules.

Weak Hydrogen Bonds: C-H···N and C-H···O interactions between the aromatic C-H donors and the heterocyclic nitrogen or oxygen acceptors are expected to play a significant role in stabilizing the crystal lattice. researchgate.net

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Description |

| π-π Stacking | Pyridine Ring | Oxazole Ring | Attraction between the aromatic π-systems. |

| Halogen Bonding | C-Br | N (Pyridine/Oxazole), O (Oxazole) | Directional interaction involving the bromine atom. |

| C-H···N Hydrogen Bond | Aromatic C-H | N (Pyridine/Oxazole) | Weak hydrogen bond stabilizing the crystal lattice. |

| C-H···O Hydrogen Bond | Aromatic C-H | O (Oxazole) | Weak hydrogen bond contributing to crystal packing. |

Research Applications and Mechanistic Studies of Bromopyridyloxazole Scaffolds

Exploration in Chemical Biology Tools and Probes

The structural characteristics of 2-(6-Bromopyridin-3-YL)oxazole make it a valuable component in the design of tools for chemical biology. Its ability to be chemically modified allows for the creation of probes that can be used to investigate biological systems.

Application as Building Blocks for Complex Molecular Architectures

The this compound moiety is a key building block for synthesizing more complex molecular structures. nih.govmdpi.com The presence of the bromine atom on the pyridine (B92270) ring allows for various cross-coupling reactions, such as Suzuki or Stille coupling, enabling the attachment of other molecular fragments. evitachem.com This synthetic versatility is crucial for constructing large, oligomeric compounds with specific biological recognition properties. nih.gov

For instance, researchers have utilized pyridyl-oxazole units to assemble 'head-to-tail'-connected oligomers. mdpi.comnih.gov These oligomeric structures have shown promise as ligands for recognizing specific biological targets, such as G-quadruplex DNA structures, which are implicated in cancer. nih.gov The synthesis often involves a convergent approach, combining methods like the Van Leusen oxazole (B20620) synthesis with palladium-catalyzed cross-coupling reactions. semanticscholar.orgnih.govmdpi.com This strategy allows for the creation of a library of ligands with varying lengths and functionalities. nih.gov

The following table summarizes key reactions where pyridyl-oxazole serves as a building block:

| Reaction Type | Description | Significance | Reference |

|---|---|---|---|

| Van Leusen Oxazole Synthesis | A reaction used to form the oxazole ring from an aldehyde and tosylmethylisocyanide (TosMIC). semanticscholar.orgnih.govmdpi.com | Fundamental for creating the core oxazole structure. semanticscholar.orgnih.govmdpi.com | semanticscholar.orgnih.govmdpi.com |

| C-H Activation/Cross-Coupling | Palladium-catalyzed reaction to couple the oxazole with a bromopyridine. mdpi.comnih.gov | Enables the connection of pyridyl and oxazole units to form oligomers. nih.gov | mdpi.comnih.gov |

| Suzuki Coupling | A cross-coupling reaction using a boronic acid and an organohalide. | Allows for the introduction of diverse substituents on the pyridine ring. | evitachem.com |

Development of Fluorescence or Reporter Tags

Oxazole derivatives are known for their fluorescent properties, making them suitable for use as fluorescent probes in biological imaging. researchgate.netresearchgate.net The extended aromatic system of the pyridyloxazole scaffold can give rise to fluorescence, which can be modulated by its interaction with biological molecules. researchgate.netperiodikos.com.br

While the direct use of this compound as a fluorescent probe is not extensively documented, related oxazole-containing compounds have been developed as fluorescent probes for various applications. For example, some oxazole derivatives have been designed as "turn-on" fluorescent probes for detecting specific analytes or changes in the cellular environment, such as pH. nih.govd-nb.info The fluorescence of these probes can be sensitive to their binding to macromolecules like DNA, leading to changes in emission intensity. researchgate.netperiodikos.com.br This property is valuable for developing reporter tags to visualize cellular components and processes. researchgate.net

Mechanism of Action Studies

Understanding the molecular and cellular mechanisms of action of this compound-based compounds is crucial for their development as therapeutic agents or research tools.

Target Identification and Validation Methodologies

A key aspect of mechanistic studies is identifying the specific biological targets with which a compound interacts. For pyridyloxazole derivatives, various methodologies are employed to identify and validate these targets. Enzyme inhibition assays are a common approach to determine if a compound can modulate the activity of a specific enzyme. evitachem.com For example, some oxazole derivatives have been investigated as inhibitors of protein kinases, which are crucial in cell signaling pathways. evitachem.comresearchgate.net

Receptor binding assays are another method used to determine the affinity of a compound for a particular receptor. This is particularly relevant for compounds designed to target specific receptors involved in disease processes. Furthermore, computational methods like molecular docking are used to predict the binding modes of these compounds to their target proteins, providing insights into the structural basis of their activity. jrespharm.com

Investigation of Molecular Pathways and Signaling Cascades

Once a target is identified, researchers investigate how the interaction of the compound with its target affects downstream molecular pathways and signaling cascades. For instance, if a pyridyloxazole derivative inhibits a kinase, studies would focus on the downstream signaling events that are regulated by that kinase. This can involve analyzing changes in protein phosphorylation, gene expression, or other cellular responses.

Studies on Interaction with Biological Macromolecules

The interaction of this compound-based compounds with biological macromolecules such as DNA, proteins, and enzymes is a central area of research.

As mentioned earlier, oligomers constructed from pyridyl-oxazole units have demonstrated a notable ability to bind to G-quadruplex DNA structures. nih.gov These are four-stranded DNA structures found in telomeres and gene promoter regions, and they are considered important targets in cancer therapy. nih.govresearchgate.net Fluorescence titration and Förster resonance energy transfer (FRET) melting assays have been used to quantify the binding affinity and selectivity of these ligands for G-quadruplex DNA over duplex DNA. nih.gov

The interaction with proteins is another critical aspect. The binding of these compounds to enzymes can lead to inhibition of their catalytic activity. evitachem.com The specific interactions, such as hydrogen bonding and hydrophobic interactions, between the compound and the amino acid residues in the active site of the enzyme determine the potency and selectivity of the inhibition. These interactions are often studied using techniques like X-ray crystallography and NMR spectroscopy, complemented by molecular modeling.

The following table details findings on the interaction of pyridyloxazole scaffolds with biological macromolecules:

| Macromolecule | Type of Interaction | Key Findings | Reference |

|---|---|---|---|

| G-Quadruplex DNA | Binding | Pyridyl-oxazole oligomers show high affinity and selectivity for G-quadruplex structures, particularly the human telomeric 22AG sequence. nih.gov | nih.gov |

| Proteins (Enzymes) | Inhibition | Some oxazole derivatives inhibit kinases and other enzymes by binding to their active sites. evitachem.comresearchgate.net | evitachem.comresearchgate.net |

Role as a Privileged Scaffold in Drug Discovery Research

In the realm of medicinal chemistry, the this compound core is recognized as a privileged scaffold. This term denotes a molecular framework that is capable of binding to multiple biological targets, thereby serving as a valuable starting point for the development of new therapeutic agents. The utility of this scaffold lies in its combination of a hydrogen-bond accepting pyridine nitrogen, a planar and rigid heterocyclic system, and a reactive bromine handle that allows for extensive chemical modification.

The development of compound libraries around a central scaffold is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of molecules against biological targets. The this compound scaffold is particularly amenable to this approach. Its synthesis often involves a key palladium/copper-mediated C-C cross-coupling and C-H activation reaction, which allows for the assembly of oligomeric structures from a small set of substituted pyridine building blocks. researchgate.net This synthetic flexibility enables the creation of diverse libraries of linear and branched pyridyl-oxazole oligomers. researchgate.net

By systematically varying the substituents on the core structure, chemists can generate a wide array of derivatives. The bromine atom on the pyridine ring is a key functional group for diversification, readily participating in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a vast range of chemical moieties, effectively creating a library of compounds with diverse physicochemical properties for biological screening. For example, libraries of G-quadruplex-interacting ligands have been developed using this strategy. researchgate.net

Table 1: Key Reactions for Library Synthesis

| Reaction Type | Purpose | Example Application |

|---|---|---|

| Suzuki-Miyaura Coupling | Introduction of aryl or heteroaryl groups | Expanding chemical space for screening against various targets. |

| Buchwald-Hartwig Amination | Formation of C-N bonds | Introducing amine functionalities to modulate solubility and target interactions. |

| Sonogashira Coupling | Formation of C-C triple bonds | Creating rigid linkers or extending the molecular framework. |

Once initial "hit" compounds are identified from screening, the next phase involves optimizing their interaction with the biological target to improve potency and selectivity. Ligand-based drug design, which utilizes the structural information of known active molecules, is a common strategy. nih.gov For pyridyloxazole derivatives, this involves establishing a Structure-Activity Relationship (SAR), where systematic modifications to the molecule are correlated with changes in biological activity.

The planar nature of the pyridyloxazole scaffold provides a rigid core that can be predictably oriented within a target's binding site. The bromine atom not only serves as a synthetic handle but can also participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity. Computational modeling and biophysical techniques, such as X-ray crystallography, can provide structural insights into how these ligands bind. This information is crucial for rationally designing second-generation compounds with improved properties. For instance, understanding how a series of pyridyloxazole oligomers affects the conformation of a c-myc oncogene promoter G-quadruplex allows for the design of molecules with enhanced effects on the DNA structure. researchgate.net

Emerging Research Areas for Pyridyloxazole Derivatives

Beyond drug discovery, the unique electronic and photophysical properties of the pyridyloxazole scaffold have opened doors to new applications in materials science and catalysis.

Pyridyloxazole derivatives are being actively investigated for their potential in materials science, particularly as fluorophores and luminescent materials. researcher.liferesearchgate.net The conjugated π-system of the linked aromatic rings gives rise to interesting photophysical properties, including fluorescence. researcher.liferesearchgate.net The spectral and luminescent characteristics can be fine-tuned by chemical modification, making them suitable for various applications. researchgate.net

Research has shown that pyridyloxazole-type fluorophores can be efficiently derivatized, for example, through click chemistry, to create sensors and fluorescent labels. researchgate.net The introduction of different functional groups can alter the intramolecular charge transfer (ICT) characteristics, leading to changes in emission wavelengths and quantum yields. nih.gov This tunability is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. For example, some pyridyloxazole derivatives exhibit solvent-dependent fluorescence, which can be exploited for sensing applications. researchgate.net Furthermore, related polynuclear Ru(II) complexes incorporating pyridyl-benzimidazolyl derivatives have been used to create red light-emitting devices. nih.gov

Table 2: Photophysical Properties of Representative Pyridyloxazole-Type Compounds

| Compound Type | Application | Key Property | Reference |

|---|---|---|---|

| 5-aryl-2-(4-pyridyl)oxazoles | Fluorophores | Investigation of photophysical properties. | researcher.life |

| Pyridyloxazole derivatives | Solid-state dye lasers | Lasing and fluorescence in silica (B1680970) matrices. | researchgate.net |

| Pyridyloxazole-type fluorophores | pH sensors | Ratiometric dual-fluorescence via click chemistry derivatization. | researchgate.net |

The nitrogen atoms within the pyridine and oxazole rings of the this compound scaffold possess lone pairs of electrons, making them potential coordination sites for metal ions. This property positions them as promising candidates for use as ligands in catalysis. A ligand binds to a central metal atom to form a coordination complex, which can then act as a catalyst, accelerating a chemical reaction without being consumed.